molecular formula C14H16N2O5 B2612262 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid CAS No. 878259-64-4

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid

Cat. No.: B2612262
CAS No.: 878259-64-4
M. Wt: 292.291
InChI Key: KZQSTSRWNBBLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is a chemical compound with the molecular formula C14H16N2O5 and a molecular weight of 292.29 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves the condensation of 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline with butanoic acid derivatives under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(6,7-dimethoxy-4-oxoquinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-20-11-6-9-10(7-12(11)21-2)15-8-16(14(9)19)5-3-4-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSTSRWNBBLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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